

4-Methylthiosemicarbazide CAS number and properties

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Compound of Interest

Compound Name: 4-Methylthiosemicarbazide

Cat. No.: B147232

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An In-Depth Technical Guide to **4-Methylthiosemicarbazide**: Synthesis, Properties, and Applications

Introduction

4-Methylthiosemicarbazide, an organosulfur compound, is a key molecular scaffold with significant utility in synthetic chemistry and materials science. As a derivative of thiosemicarbazide, it serves as a versatile precursor for the synthesis of a wide array of organic compounds, metal complexes, and pharmacologically active agents.[1][2] This guide provides a comprehensive overview of **4-Methylthiosemicarbazide**, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, and diverse applications, with a particular focus on its role in drug development and coordination chemistry.

Core Chemical and Physical Properties

4-Methylthiosemicarbazide is a white to off-white, odorless crystalline solid.[1][3][4] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	6610-29-3	[1] [3] [4] [5]
Molecular Formula	C ₂ H ₇ N ₃ S	[3] [4] [5]
Molecular Weight	105.16 g/mol	[3] [5]
IUPAC Name	N-methylhydrazinecarbothioamide	[1] [6]
Synonyms	4-Methyl-3-thiosemicarbazide, 1-Amino-3-methylthiourea	[3] [4] [5]
InChI Key	PTVZQOAHCNSKAAS- UHFFFAOYSA-N	[3]
SMILES	CNC(=S)NN	[1]

Table 2: Physicochemical Data

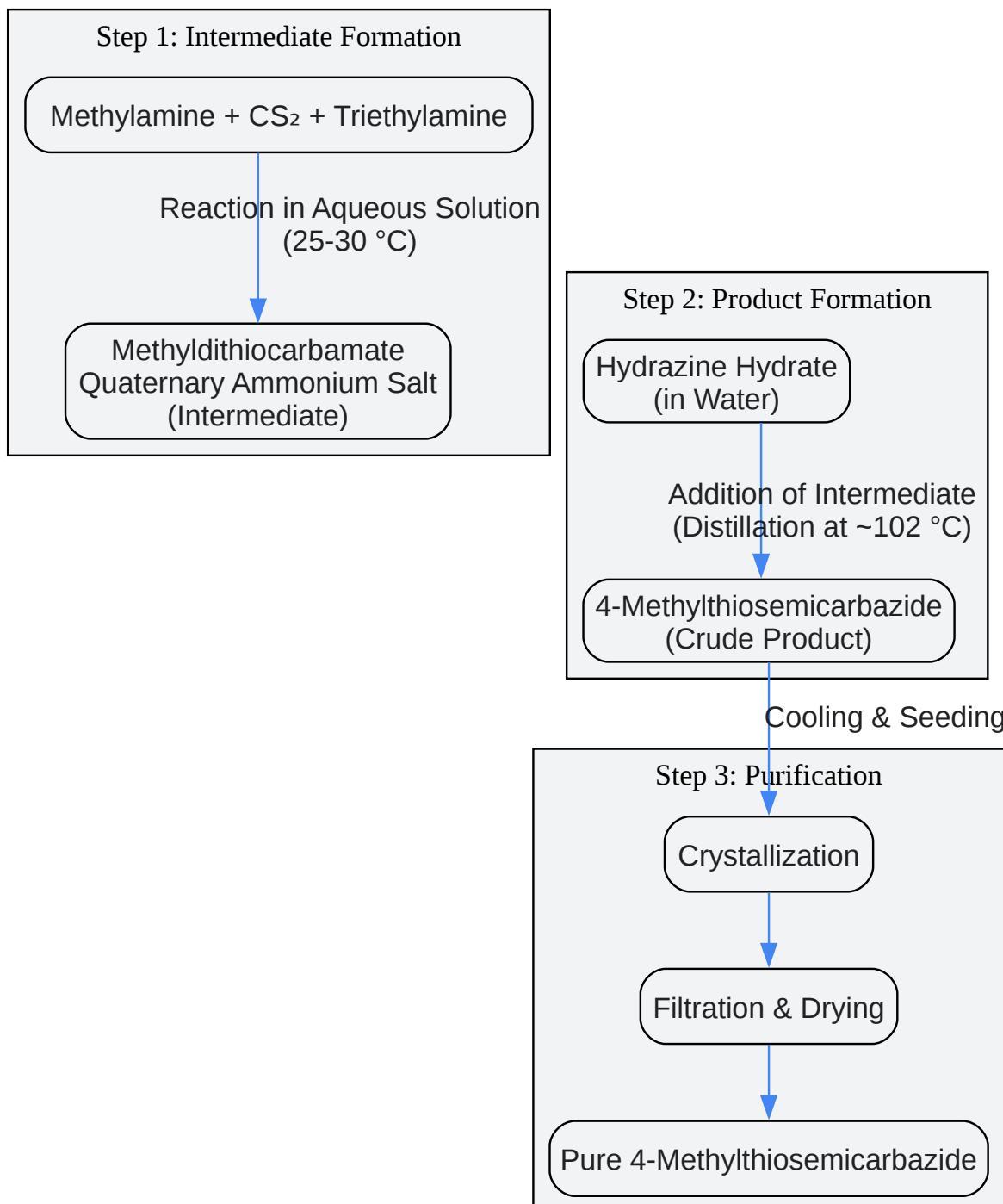
Property	Value	Source(s)
Appearance	White to off-white crystalline powder/solid	[1] [3] [4]
Melting Point	135-138 °C (lit.)	[1] [3]
Boiling Point	168.4±23.0 °C (Predicted)	[3]
Solubility	Soluble in alcohol, slightly soluble in water	[3]
Stability	Stable under normal conditions	[4]

Synthesis of 4-Methylthiosemicarbazide

The synthesis of **4-Methylthiosemicarbazide** is well-documented, with methods optimized for high yield and purity. A prevalent laboratory and industrial method involves a two-step process starting from methylamine, carbon disulfide, and an amine base, followed by reaction with hydrazine.[\[7\]](#)

Logical Workflow for Synthesis

The synthesis pathway can be visualized as a sequential process involving the formation of a key intermediate followed by its conversion to the final product.

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Caption: Synthesis workflow for **4-Methylthiosemicarbazide**.

Detailed Experimental Protocol

This protocol is based on an improved synthesis method that ensures a high yield.[7][8]

Part A: Formation of the Methylidithiocarbamate Intermediate

- To a 250 mL three-necked flask, add methylamine (41.5g) and deionized water (50 mL).[7]
- Prepare a mixture of carbon disulfide (CS₂) (38 g) and triethylamine (50.5 g).[7]
- Add the CS₂/triethylamine mixture to the flask dropwise over 1 hour. The causality here is to control the exothermic reaction. Triethylamine acts as a base to deprotonate methylamine, facilitating its nucleophilic attack on CS₂, and subsequently forms a stable quaternary ammonium salt intermediate.
- Maintain the reaction temperature between 25 and 30 °C using an ice bath to prevent side reactions and ensure the stability of the intermediate.[7]

Part B: Synthesis of **4-Methylthiosemicarbazide**

- In a separate 500 mL flask, add hydrazine hydrate (100%, 33 g) and deionized water (100 mL). Heat this mixture to 102 °C.[7]
- Add the reaction mixture from Part A to the hydrazine solution over 1 hour. Concurrently, distill off an equal volume of water. This step is critical: the nucleophilic hydrazine displaces the triethylamine group from the dithiocarbamate intermediate. Distillation helps to drive the reaction to completion by removing volatile byproducts.
- After the addition is complete, recover the triethylamine byproduct via distillation.[8]

Part C: Product Isolation and Purification

- Cool the reaction flask contents to approximately 65 °C and seed with a few crystals of pure **4-Methylthiosemicarbazide** to induce crystallization.[7][8]
- Allow the product to crystallize, then cool the resulting slurry to 0 °C and stir for 30 minutes to maximize precipitation.[7]

- Filter the solid product and wash the filter cake with chilled deionized water to remove any remaining impurities.[7]
- Dry the purified product in a vacuum oven at 60 °C overnight to obtain pure **4-Methylthiosemicarbazide**. The typical yield is around 81%. [7]

Spectroscopic Characterization

The structural identity of **4-Methylthiosemicarbazide** is confirmed through various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.[6][9] Expected signals would include a doublet for the methyl (CH₃) protons, a broad singlet for the N-H protons of the hydrazine group (NH₂), and another broad signal for the N-H proton adjacent to the methyl group.
- ¹³C NMR: The carbon NMR spectrum will show two primary signals: one for the methyl carbon and another for the thiocarbonyl (C=S) carbon at a characteristically downfield chemical shift.[10]
- FT-IR: The infrared spectrum is crucial for identifying key functional groups. Characteristic peaks include N-H stretching vibrations, C-H stretching from the methyl group, and a strong C=S (thione) stretching band.[11][12]
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (105.16 g/mol).[6][11] The fragmentation pattern can provide further structural information.

Applications in Research and Development

The utility of **4-Methylthiosemicarbazide** stems from its reactive functional groups, making it a valuable building block in several scientific domains.

Synthetic Intermediate

4-Methylthiosemicarbazide is a recognized intermediate in the production of certain agricultural chemicals, most notably the herbicide tebuthiuron.[1] It is also a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry.[2]

Coordination Chemistry

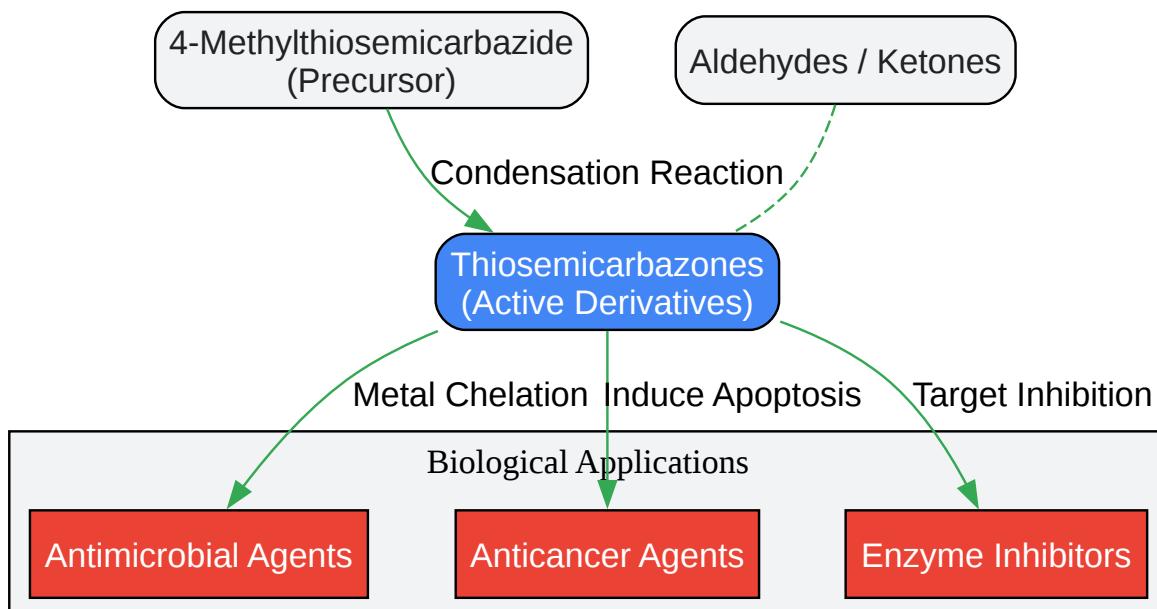
The thiosemicarbazide moiety is an excellent ligand for transition metals.[\[2\]](#) It can act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thione group and a nitrogen atom from the hydrazine moiety, forming stable chelate rings.[\[13\]](#) This property is exploited to create novel metal complexes with unique electronic and catalytic properties.

Pharmacological Significance

While **4-Methylthiosemicarbazide** itself has limited direct therapeutic use, its derivatives, primarily thiosemicarbazones, are of significant pharmacological interest.[\[5\]](#)

Thiosemicarbazones are formed by the condensation reaction of **4-Methylthiosemicarbazide** with aldehydes or ketones. These derivatives have demonstrated a broad spectrum of biological activities.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Antimicrobial and Antifungal Activity:** Many thiosemicarbazone derivatives exhibit potent activity against various strains of bacteria and fungi.[\[13\]](#)[\[14\]](#) Their mechanism is often attributed to their ability to chelate essential metal ions required for microbial enzyme function.
- **Anticancer Activity:** Certain metal complexes of thiosemicarbazones have shown promising anticancer properties.[\[10\]](#)[\[16\]](#) These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of ribonucleotide reductase or the generation of reactive oxygen species.
- **Enzyme Inhibition:** Thiosemicarbazide derivatives have been investigated as inhibitors for specific enzymes, such as carbonic anhydrases in bacteria and α -glucosidase, highlighting their potential as multi-target drugs.[\[14\]](#)[\[17\]](#)

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Caption: From precursor to pharmacologically active derivatives.

Safety, Handling, and Toxicity

4-Methylthiosemicarbazide is classified as a highly toxic substance and must be handled with extreme caution by trained personnel in a controlled laboratory environment.

Table 3: GHS Hazard Information

Category	Information	Source(s)
Pictogram	GHS06 (Skull and crossbones)	[3]
Signal Word	Danger	[1][3]
Hazard Statement	H300: Fatal if swallowed	[1][3]
Precautionary Statements	P264, P270, P301+P310, P405, P501	[1]

Toxicity Profile

- Acute Oral Toxicity: The compound is fatal if ingested. The median lethal dose (LD₅₀) for oral administration in rats is 14 mg/kg.[1][18]
- Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[1]

Safe Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[18]
- Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4][18]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The substance should be stored locked up in a designated poison room or cabinet, away from incompatible materials such as strong oxidizing agents.[3][4]
- Spills and Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a suitable, labeled container for hazardous waste disposal.[18] Disposal must be carried out in accordance with local, state, and federal regulations.[4]

Conclusion

4-Methylthiosemicarbazide is a compound of significant scientific and commercial interest. Its well-defined properties and versatile reactivity make it an indispensable building block for herbicides, novel materials, and, most notably, a diverse range of pharmacologically active thiosemicarbazone derivatives. While its high toxicity necessitates stringent safety protocols, its value as a synthetic precursor continues to drive research in medicinal chemistry and material science, promising the development of new therapeutic agents and functional materials.

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